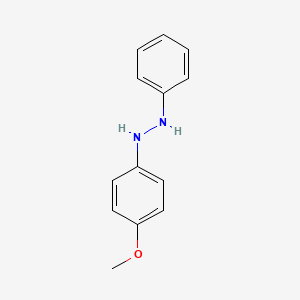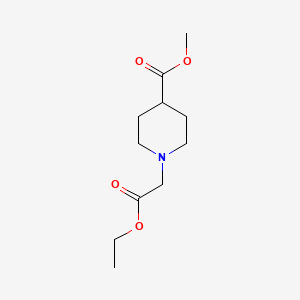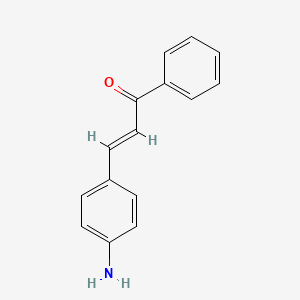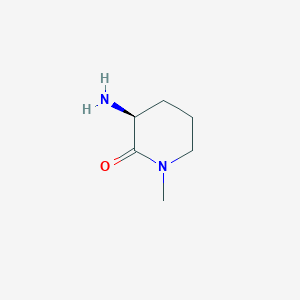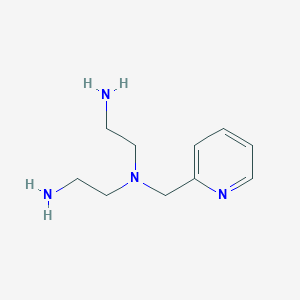
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-
描述
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)-, also known as ethylenediamine-N,N'-di-2-(3-cyano-4-methylpyridyl)methyl ether (EDCPM), is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. EDCPM is a member of the class of compounds known as bis(aminoalkyl)amines, which are known to exhibit a wide range of biological activities.
作用机制
The mechanism of action of EDCPM is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell growth and proliferation. Specifically, EDCPM has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
EDCPM has been shown to exhibit a variety of biochemical and physiological effects. In addition to its antitumor and antibacterial activities, EDCPM has been shown to exhibit antioxidant activity and to inhibit the production of inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using EDCPM in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its limited solubility in certain solvents, which may make it difficult to use in certain experimental setups.
未来方向
There are several potential future directions for research on EDCPM. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and bacterial infections. Another area of interest is its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of EDCPM and to identify any potential side effects or toxicity.
科学研究应用
EDCPM has been the subject of several scientific studies due to its potential use as a therapeutic agent. One study found that EDCPM exhibited potent antitumor activity in vitro against a variety of cancer cell lines, including breast, colon, and lung cancer cells. Another study found that EDCPM exhibited antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
N'-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-4-7-14(8-5-12)9-10-3-1-2-6-13-10/h1-3,6H,4-5,7-9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUJXWXGLBGZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCN)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565788 | |
| Record name | N~1~-(2-Aminoethyl)-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediamine, N-(2-aminoethyl)-N-(2-pyridinylmethyl)- | |
CAS RN |
96313-89-2 | |
| Record name | N~1~-(2-Aminoethyl)-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4-Naphthalenedione, 2-[(4-methylphenyl)amino]-3-(1-piperidinyl)-](/img/structure/B3059194.png)

